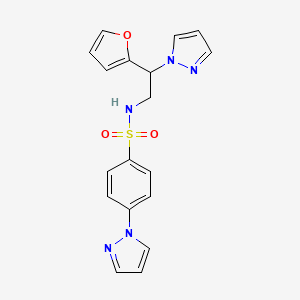

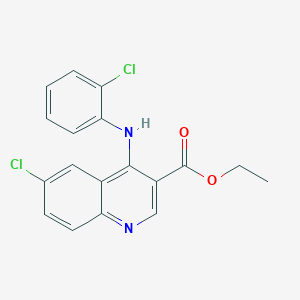

![molecular formula C8H9N3 B2691351 2,5-Dimethylpyrazolo[1,5-a]pyrimidine CAS No. 1263060-58-7](/img/structure/B2691351.png)

2,5-Dimethylpyrazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5-Dimethylpyrazolo[1,5-a]pyrimidine is a type of pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their notable photophysical properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .Molecular Structure Analysis

The molecular structure of 2,5-Dimethylpyrazolo[1,5-a]pyrimidine has been analyzed using various techniques such as 1H NMR, 13C NMR, and MS . The chemical shifts for N7a and N4 are 198.7 and 234.2 ppm, respectively .Chemical Reactions Analysis

The chemical reactions of 2,5-Dimethylpyrazolo[1,5-a]pyrimidine have been studied. The hydrolysis, oxidation, reduction, alkylation, formylation, and nitrosation reactions of 2-methyl-5,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine have been explored .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Dimethylpyrazolo[1,5-a]pyrimidine have been analyzed. It has been found that electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .Scientific Research Applications

Antianxiety Properties

Pyrazolo[1,5-a]pyrimidine derivatives have been explored for their antianxiety properties. A study synthesized and evaluated forty derivatives for their antianxiety effects in rats. Among these, 5,7-dimethylpyrazolo[1,5-a]pyrimidine and its halogenated derivatives showed anxiolytic effects comparable to clinically useful benzodiazepines like diazepam and chlorodiazepoxide. These compounds also demonstrated unique properties, such as not potentiating the CNS depressant effects of ethanol or barbiturates, unlike diazepam and chlorodiazepoxide (Kirkpatrick et al., 1977).

Anticancer Potential and Enzymatic Inhibitory Activity

Pyrazolo[1,5-a]pyrimidine derivatives are significant in medicinal chemistry for their notable photophysical properties and anticancer potential. Their structural diversity is enhanced by various synthetic transformations, potentially leading to new designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core. The compounds show promising anticancer potential and enzymatic inhibitory activity (Arias-Gómez et al., 2021).

Neuroinflammation PET Imaging

Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized for potential binding to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These derivatives display subnanomolar affinity for TSPO and have been used in in vivo PET imaging to confirm their potential as neuroinflammation radiotracers (Damont et al., 2015).

Structural Analysis

Studies on the structural aspects of pyrazolo[1,5-a]pyrimidine derivatives, like 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine, have provided insights into their hydrogen-bonded chain formations and framework structures, crucial for understanding their chemical behavior and potential applications (Portilla et al., 2006).

Antimicrobial Properties

Pyrazolo[1,5-a]pyrimidine derivatives have also been synthesized to evaluate their antimicrobial activity. They have shown potential as RNA polymerase inhibitors, suggesting their application in developing novel antimicrobial agents (Abdallah & Elgemeie, 2022).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2,5-dimethylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-6-3-4-11-8(9-6)5-7(2)10-11/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTRPMKCJAVLEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=NN2C=C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

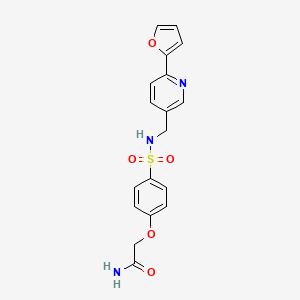

![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B2691268.png)

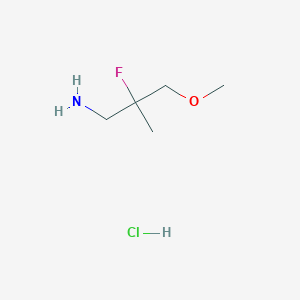

![2-[(4-Azidopiperidin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2691274.png)

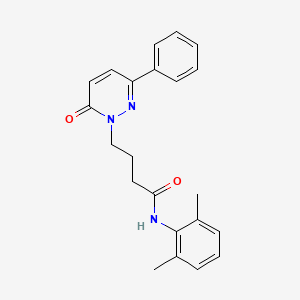

![N-(5-{(Z)-2-[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]vinyl}-3-methylisoxazol-4-yl)propanamide](/img/structure/B2691276.png)

![4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-[2-(2-furyl)-1-methylethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B2691279.png)

![2-[(3,4-dimethylbenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2691280.png)

![3-(2-bromophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide](/img/structure/B2691284.png)

![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2691287.png)

![4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2691290.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2691291.png)